molecular formula C12H19Cl3O2 B14743350 2,2,2-Trichloroethyl 4-cyclohexylbutanoate CAS No. 5432-70-2

2,2,2-Trichloroethyl 4-cyclohexylbutanoate

Cat. No.: B14743350
CAS No.: 5432-70-2
M. Wt: 301.6 g/mol
InChI Key: VOCUFQUIUHSTPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trichloroethyl 4-cyclohexylbutanoate is an organic compound with the molecular formula C12H19Cl3O2. It is a derivative of butanoic acid, where the hydrogen atoms are replaced by a 2,2,2-trichloroethyl group and a cyclohexyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloroethyl 4-cyclohexylbutanoate typically involves the esterification of 4-cyclohexylbutanoic acid with 2,2,2-trichloroethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloroethyl 4-cyclohexylbutanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 4-cyclohexylbutanoic acid and 2,2,2-trichloroethanol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Substitution: The trichloroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Hydrolysis: 4-cyclohexylbutanoic acid and 2,2,2-trichloroethanol.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trichloroethyl 4-cyclohexylbutanoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, particularly as a prodrug or a protecting group.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloroethyl 4-cyclohexylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloroethyl group can act as a leaving group, facilitating the formation of covalent bonds with target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloroethyl chloroformate: Used as a protecting group for amines and alcohols.

    2,2,2-Trichloroethanol: Used as a reagent in organic synthesis and as a protecting group for acids and acetals.

Uniqueness

2,2,2-Trichloroethyl 4-cyclohexylbutanoate is unique due to its combination of the trichloroethyl group and the cyclohexylbutanoate moiety. This structure provides distinct chemical properties and reactivity, making it valuable in specific synthetic and medicinal applications.

Properties

CAS No.

5432-70-2

Molecular Formula

C12H19Cl3O2

Molecular Weight

301.6 g/mol

IUPAC Name

2,2,2-trichloroethyl 4-cyclohexylbutanoate

InChI

InChI=1S/C12H19Cl3O2/c13-12(14,15)9-17-11(16)8-4-7-10-5-2-1-3-6-10/h10H,1-9H2

InChI Key

VOCUFQUIUHSTPX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCCC(=O)OCC(Cl)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.